molecular formula C8H9N3O B1323232 5-(Aminomethyl)benzo[d]isoxazol-3-amine CAS No. 368426-89-5

5-(Aminomethyl)benzo[d]isoxazol-3-amine

Cat. No.: B1323232
CAS No.: 368426-89-5
M. Wt: 163.18 g/mol
InChI Key: YYWMOSYJDKAWRX-UHFFFAOYSA-N
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Description

5-(Aminomethyl)benzo[d]isoxazol-3-amine, also abbreviated as AMBIA, is a chemical compound with the molecular formula C8H9N3O and a molecular weight of 163.18 g/mol . It has significant potential for applications in various fields of research.


Synthesis Analysis

The synthesis of isoxazole derivatives, such as AMBIA, often involves metal-free synthetic routes. These methods are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant waste generation, and difficulty in separating the metals from the reaction mixtures . A common method for isoxazole synthesis is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds .


Molecular Structure Analysis

The molecular structure of AMBIA consists of a five-membered heterocyclic ring with one oxygen atom and one nitrogen atom at adjacent positions . This structure is commonly found in many commercially available drugs .


Chemical Reactions Analysis

Isoxazole derivatives, including AMBIA, are synthesized through various reactions. One of the main reactions involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds. Another involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents .

Scientific Research Applications

Carcinogenicity and Exposure Assessment

  • Presence and Exposure in Food
    • Heterocyclic amines, structurally related to 5-(Aminomethyl)benzo[d]isoxazol-3-amine, have been detected in cooked foods and are considered potentially carcinogenic. Their presence in the urine of healthy individuals suggests continual exposure through diet, raising concerns about their potential impact on human health (Ushiyama et al., 1991).
    • The levels of carcinogenic heterocyclic amines in various cooked foods were quantified, indicating daily human exposures to these compounds. The study emphasizes the continual exposure to these compounds in a normal diet and the potential health risks associated with them (Wakabayashi et al., 1993).

Metabolism and Biomonitoring

  • Metabolism and Biomonitoring in Humans
    • A study established a biomonitoring procedure to measure the levels of heterocyclic aromatic amine metabolites in human urine, reflecting human exposure to these compounds. The study shed light on the metabolic pathways of these amines in the human body, crucial for understanding their potential health impacts (Stillwell et al., 1999).

Medical and Pharmacological Applications

  • Applications in Pain Management and Drug Interactions
    • Research has explored the interactions between morphine and D-amino acid oxidase inhibitors, indicating the potential of these inhibitors in managing chronic pain and preventing morphine tolerance. This points to possible therapeutic applications of related compounds in pain management (Gong et al., 2012).

Neuroimaging and Radioligand Applications

  • Neuroimaging and Radioligand Applications
    • A novel radioligand, closely related in structure to this compound, was studied for its potential in PET imaging of AMPA receptors in the brain. The study highlights the potential applications of such compounds in neuroimaging and the study of neuropsychiatric diseases (Takahata et al., 2017).

Nutritional Studies and Public Health

  • Impact on Public Health and Nutrition
    • Heterocyclic amines, including compounds structurally similar to this compound, were identified in a study assessing their intake and related dietary and lifestyle factors. This research contributes to understanding the public health impact of these compounds and their relationship with diet and cancer risk (Zapico et al., 2022).

Future Directions

Isoxazole derivatives, including AMBIA, continue to attract researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing new synthetic strategies and designing new isoxazole derivatives based on the most recent knowledge emerging from the latest research .

Properties

IUPAC Name

5-(aminomethyl)-1,2-benzoxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c9-4-5-1-2-7-6(3-5)8(10)11-12-7/h1-3H,4,9H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWMOSYJDKAWRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CN)C(=NO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00634920
Record name 5-(Aminomethyl)-1,2-benzoxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368426-89-5
Record name 5-(Aminomethyl)-1,2-benzoxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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